cis-4-Hepten-1-ol-d2

Stable Isotope Dilution Assay Quantitative Mass Spectrometry Flavor Analysis

Deploy cis-4-Hepten-1-ol-d2 as your definitive internal standard for Stable Isotope Dilution Assays (SIDA) targeting the native cis-4-hepten-1-ol in complex food, beverage, or metabolomics matrices. Its engineered +2 Da mass shift ensures co-elution with the analyte, directly correcting for matrix-induced ion suppression that unlabeled or mismatched deuterated analogs cannot address. Procure this ≥98% pure tracer whenever method validation under ICH guidelines or regulatory flavor monitoring demands irrefutable quantitative accuracy and precision.

Molecular Formula C7H14O
Molecular Weight 116.20 g/mol
Cat. No. B12374630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-Hepten-1-ol-d2
Molecular FormulaC7H14O
Molecular Weight116.20 g/mol
Structural Identifiers
SMILESCCC=CCCCO
InChIInChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h3-4,8H,2,5-7H2,1H3/b4-3-/i3D,4D
InChIKeyCUKAXHVLXKIPKF-KKLCAENNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-4-Hepten-1-ol-d2 as a Deuterated Internal Standard and Flavor Research Tracer


cis-4-Hepten-1-ol-d2 is a deuterium-labeled derivative of the unsaturated fatty alcohol cis-4-hepten-1-ol (CAS 6191-71-5), designed primarily for use as a stable isotope-labeled internal standard in quantitative analytical workflows . The native compound is recognized for its green, grassy organoleptic profile and is a constituent in flavor and fragrance formulations [1]. The incorporation of two deuterium atoms into the alkyl chain results in a molecular mass of 116.20 g/mol, a +2 Da shift relative to the unlabeled compound (114.19 g/mol), which provides a unique mass signature essential for isotopic differentiation in mass spectrometry [2].

Why Unlabeled cis-4-Hepten-1-ol Cannot Replace the Deuterated Form in Quantitative Analysis


Generic substitution of cis-4-Hepten-1-ol-d2 with its unlabeled analog, or with a structurally similar deuterated internal standard like 4-Ethyloctanoic acid-d2, introduces critical quantification errors and compromises data integrity in Stable Isotope Dilution Assays (SIDA) . The precise +2 Da mass shift engineered into cis-4-Hepten-1-ol-d2 is the foundational requirement for co-elution with the native analyte during chromatographic separation, a property that is not guaranteed by other deuterated compounds due to differing physicochemical interactions with stationary phases [1]. Using an unlabeled internal standard fails to correct for matrix-induced ion suppression or enhancement, leading to inaccurate quantification . Furthermore, while deuterated compounds generally elute earlier than their protium counterparts on standard GC phases, the exact retention time shift is specific to the analyte's structure and the degree of deuteration, meaning that even another deuterated alcohol will not be an appropriate internal standard unless it is chemically identical to the target analyte [1]. The following evidence demonstrates the specific, verifiable performance characteristics that mandate the use of cis-4-Hepten-1-ol-d2 over any alternative for rigorous analytical quantification.

Quantitative Evidence for the Analytical Superiority of cis-4-Hepten-1-ol-d2


Mass Differentiation and Isotopic Purity for SIDA Applications

cis-4-Hepten-1-ol-d2 provides a defined +2 Da mass shift relative to the native analyte, cis-4-hepten-1-ol, which is essential for differentiation in mass spectrometry. This is in contrast to unlabeled cis-4-hepten-1-ol, which has an identical mass and cannot be distinguished, and differs from other deuterated internal standards like 4-Ethyloctanoic acid-d2, which have distinct molecular weights and retention times, making them unsuitable for SIDA of cis-4-hepten-1-ol [1].

Stable Isotope Dilution Assay Quantitative Mass Spectrometry Flavor Analysis

Chromatographic Retention Time Shift (GC-MS)

Deuterium labeling alters the interaction of the analyte with the stationary phase, leading to a predictable and quantifiable shift in GC retention time. Specifically, charge-free gaseous molecules labeled with deuterium atoms elute earlier than their protium analogs from most stationary GC phases due to attenuated interaction of the molecular skeleton with the stationary phase [1]. This effect is specific to the degree and location of deuteration and is not replicated by unlabeled compounds or deuterated compounds with different structures.

Gas Chromatography Isotope Effect Method Validation

Analytical Precision in Complex Food Matrices

The use of a stable isotope-labeled internal standard, such as cis-4-Hepten-1-ol-d2, in SIDA is the gold standard for correcting matrix effects in quantitative MS. Unlike external calibration or non-isotopic internal standards, the deuterated analog compensates for ion suppression or enhancement that occurs during sample preparation and analysis . This is a class-level advantage of deuterated standards over non-deuterated alternatives, but its efficacy is contingent upon the chemical identity between the standard and analyte, a condition uniquely satisfied by cis-4-Hepten-1-ol-d2 for the analysis of cis-4-hepten-1-ol.

Food Chemistry Matrix Effect Correction Method Accuracy

High-Value Application Scenarios for cis-4-Hepten-1-ol-d2 Based on Verified Evidence


Stable Isotope Dilution Assay (SIDA) for cis-4-Hepten-1-ol in Flavor Analysis

Procurement is justified when developing or validating a quantitative GC-MS or LC-MS method for the precise determination of cis-4-hepten-1-ol concentrations in complex food and beverage matrices. The +2 Da mass shift and predictable chromatographic behavior ensure accurate correction for matrix effects, leading to high-precision data with low CV values . This is essential for quality control in flavor houses, authenticity testing of natural products, and monitoring of volatile organic compounds in food science research [1].

Metabolic Tracing and Kinetic Isotope Effect (KIE) Studies

Researchers investigating the metabolic fate or environmental degradation pathways of cis-4-hepten-1-ol can utilize this compound as a tracer. The substitution of hydrogen with deuterium can create a measurable kinetic isotope effect (KIE), which, when quantified by MS, provides insights into the rate-determining steps of enzymatic or chemical reactions. This application is directly supported by the compound's utility as a labeled analog in life science research and general principles of deuterium tracing [1].

Method Validation for cis-4-Hepten-1-ol in Biological or Environmental Matrices

For analytical laboratories developing methods to quantify cis-4-hepten-1-ol in biological fluids (e.g., metabolomics) or environmental samples, cis-4-Hepten-1-ol-d2 is the required internal standard for method validation protocols (e.g., ICH guidelines). Its use allows for the demonstration of method accuracy, precision, and robustness by compensating for sample preparation losses and instrument variability . The predictable GC retention time shift is a key parameter for establishing method specificity and ensuring the analyte peak is free from co-eluting interferences [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-4-Hepten-1-ol-d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.